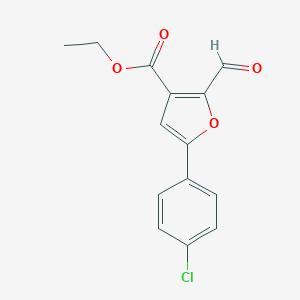

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate

説明

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with a formyl group and an ethyl ester group, along with a 4-chlorophenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like phosphorus oxychloride and dimethylformamide.

Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and an acid catalyst.

Substitution with 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The 4-chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Ethyl 5-(4-chlorophenyl)-2-carboxy-3-furoate.

Reduction: Ethyl 5-(4-chlorophenyl)-2-hydroxymethyl-3-furoate.

Substitution: Ethyl 5-(substituted phenyl)-2-formyl-3-furoate.

科学的研究の応用

Medicinal Chemistry

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate has shown potential in various medicinal chemistry applications:

- Anticancer Activity : Research indicates that compounds similar to this compound exhibit selective cytotoxicity against certain cancer cell lines. For example, studies have demonstrated that derivatives of this compound can target oncogenic pathways, potentially leading to the development of new anticancer agents .

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics or antifungal agents. Its structural features allow for interaction with microbial targets, which could inhibit growth or replication .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : The compound can be utilized as a building block in the synthesis of more complex organic molecules. Its furan ring and formyl group provide reactive sites for further functionalization, allowing chemists to create a variety of derivatives for specific applications .

- Synthesis of Furan Derivatives : It can be employed in the synthesis of other furan derivatives through various chemical reactions such as cycloaddition or substitution reactions. These derivatives often exhibit unique properties useful in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

- Study on Anticancer Compounds : A study published in a reputable journal explored the anticancer properties of compounds derived from furan-based structures. The results indicated that modifications to the furan ring could enhance cytotoxicity against specific cancer types, suggesting that this compound could be a lead compound for further development .

- Synthesis Methodologies : Researchers have documented various methodologies for synthesizing this compound and its derivatives. These methodologies often involve multi-step synthetic routes that optimize yield and purity, demonstrating its versatility as an intermediate in organic synthesis .

作用機序

The mechanism of action of Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The formyl group can interact with active sites of enzymes, while the 4-chlorophenyl group can enhance binding affinity through hydrophobic interactions. The furan ring can contribute to the overall stability and specificity of the compound.

類似化合物との比較

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate can be compared with other similar compounds, such as:

Ethyl 5-(4-bromophenyl)-2-formyl-3-furoate: Similar structure but with a bromine atom instead of chlorine, which can affect reactivity and binding properties.

Ethyl 5-(4-methylphenyl)-2-formyl-3-furoate: Similar structure but with a methyl group instead of chlorine, which can influence hydrophobic interactions and metabolic stability.

Ethyl 5-(4-nitrophenyl)-2-formyl-3-furoate: Similar structure but with a nitro group instead of chlorine, which can alter electronic properties and reactivity.

Each of these compounds has unique properties that can be leveraged for specific applications, making this compound a valuable compound in its own right.

生物活性

Ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring, a formyl group, and a chlorophenyl substituent. The presence of these functional groups contributes to its reactivity and interactions with biological targets. The compound can undergo various transformations, such as oxidation to form ethyl 5-(4-chlorophenyl)-2-carboxy-3-furoate or reduction to ethyl 5-(4-chlorophenyl)-2-hydroxymethyl-3-furoate.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes or receptors. The formyl group is known to engage with active sites on enzymes, while the hydrophobic nature of the 4-chlorophenyl group may enhance binding affinity. This compound has been explored for its potential as an inhibitor or modulator in various biochemical pathways.

Antimicrobial and Anticancer Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of similar compounds have shown significant antibacterial and antifungal activities, suggesting that this compound may possess similar properties . Additionally, compounds with structural similarities have been evaluated for their anticancer effects, particularly against non-small cell lung cancer (A549) cells. For example, certain flavonoids demonstrated potent inhibitory activity against A549 cells, indicating that modifications in structure can yield significant biological effects .

Hypolipidemic Effects

In related research, compounds similar to this compound have been tested for hypolipidemic activity. One study reported that a related compound reduced serum cholesterol and triglyceride levels significantly in animal models . This suggests that this compound may also exhibit lipid-lowering effects, warranting further investigation.

Case Studies and Research Findings

A number of studies have focused on the synthesis and evaluation of derivatives related to this compound:

- Study on Anticancer Activity : A series of synthesized flavonoids were tested against A549 cells. The most potent compound exhibited an IC50 value of 0.46 μM, significantly lower than that of the positive control (5-fluorouracil), indicating strong anticancer potential .

- Hypolipidemic Study : A related compound demonstrated a reduction in serum cholesterol by 23% and triglycerides by 35% at a dose of 0.05%, showcasing its therapeutic promise in managing lipid profiles .

Summary Table of Biological Activities

特性

IUPAC Name |

ethyl 5-(4-chlorophenyl)-2-formylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO4/c1-2-18-14(17)11-7-12(19-13(11)8-16)9-3-5-10(15)6-4-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOQMTOCKSVCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384013 | |

| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175276-64-9 | |

| Record name | ethyl 5-(4-chlorophenyl)-2-formyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。